CPI-637

Description

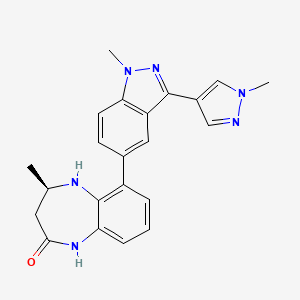

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-methyl-6-[1-methyl-3-(1-methylpyrazol-4-yl)indazol-5-yl]-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTKDWYIRJGJCA-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Development of CPI-637: A CBP/EP300 Bromodomain Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-637 is a potent and selective small molecule inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] These proteins are crucial epigenetic regulators that play a pivotal role in controlling gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery. The bromodomain of CBP/EP300 specifically recognizes acetylated lysine residues on histones and other proteins, a key mechanism for tethering these coactivators to chromatin and activating gene transcription. Dysregulation of CBP/EP300 activity is implicated in various diseases, including cancer, making their bromodomains attractive therapeutic targets.

This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, from its origins in fragment-based screening to its validation as a cell-active probe. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are presented to facilitate a deeper understanding of this important chemical tool.

Discovery and Optimization

This compound was identified through a fragment-based drug discovery (FBDD) approach.[1] This strategy involves screening a library of low-molecular-weight compounds ("fragments") for weak binding to the target protein. Hits from this initial screen are then optimized through iterative cycles of medicinal chemistry to generate potent and selective lead compounds.

Experimental Workflow: Fragment-Based Discovery of this compound

Caption: Workflow for the fragment-based discovery and optimization of this compound.

The initial screen of approximately 2000 fragments using a thermal shift assay identified several compounds that stabilized the CBP bromodomain.[1] These hits were then confirmed and characterized by dose-response in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, along with biophysical methods including 15N HSQC NMR, Isothermal Titration Calorimetry (ITC), and X-ray crystallography.[1] One of the most promising validated hits was 4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1][3]diazepin-2-one.[1]

Structure-guided medicinal chemistry efforts focused on this benzodiazepinone scaffold. A key breakthrough was the introduction of a substituted indazole moiety, which significantly improved potency by occupying a pocket formed between Pro1110 and Arg1173 of the CBP bromodomain.[1] This optimization campaign culminated in the synthesis of this compound, which demonstrated substantial biochemical potency and selectivity.[1]

Quantitative Data

The potency and selectivity of this compound were determined through a series of in vitro biochemical and cellular assays.

| Target | Assay | Metric | Value (μM) | Reference |

| CBP Bromodomain | TR-FRET | IC50 | 0.03 | [4] |

| EP300 Bromodomain | TR-FRET | IC50 | 0.051 | [4] |

| BRD9 Bromodomain | TR-FRET | IC50 | 0.73 | |

| BRD4(1) Bromodomain | TR-FRET | IC50 | 11.0 | |

| MYC Expression | Cellular Assay (AMO-1 cells) | EC50 | 0.60 | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP and EP300 bromodomains. This prevents the recruitment of CBP/EP300 to acetylated histones at gene promoters and enhancers, thereby inhibiting the transcription of target genes. One of the key downstream targets of CBP/EP300 is the MYC proto-oncogene, a critical driver of cell proliferation and tumorigenesis. By inhibiting CBP/EP300 function, this compound leads to the downregulation of MYC expression.[1]

CBP/EP300 Signaling Pathway and Point of Intervention by this compound

Caption: Simplified signaling pathway of CBP/EP300 and the inhibitory action of this compound.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was used to determine the in vitro potency of this compound against the CBP and EP300 bromodomains.

Principle: The assay measures the disruption of the interaction between a biotinylated histone H4 peptide (acetylated at lysine 8) and the GST-tagged CBP bromodomain. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and Streptavidin-APC serves as the acceptor. When the bromodomain and peptide are in close proximity, FRET occurs. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.

Materials:

-

GST-tagged CBP bromodomain protein

-

Biotinylated H4K8ac peptide

-

Europium-labeled anti-GST antibody

-

Streptavidin-APC

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into assay buffer.

-

Add the diluted compound or DMSO (as a control) to the wells of the 384-well plate.

-

Add a mixture of GST-tagged CBP bromodomain and biotinylated H4K8ac peptide to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Add a mixture of Europium-labeled anti-GST antibody and Streptavidin-APC to the wells.

-

Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay (e.g., 100 µs) following excitation (e.g., 340 nm).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular MYC Expression Assay (QuantiGene Plex Assay)

This assay was used to measure the effect of this compound on the expression of the MYC gene in a cellular context.

Principle: The QuantiGene Plex Assay is a hybridization-based method that allows for the direct quantification of RNA transcripts from cell lysates without the need for RNA purification. It utilizes branched DNA (bDNA) signal amplification technology for sensitive and specific detection.

Materials:

-

AMO-1 multiple myeloma cell line

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

QuantiGene Plex Assay Kit, including Lysis Mixture, Probe Sets (for MYC and a housekeeping gene), and all amplification and detection reagents.

-

96-well cell culture plates

-

Luminex-based detection system (e.g., MAGPIX)

Procedure:

-

Seed AMO-1 cells in 96-well plates at a density of 20,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a dose titration of this compound or DMSO (as a control) for 6 hours.[4]

-

Lyse the cells directly in the wells by adding the QuantiGene Lysis Mixture containing the specific gene probe set.

-

Transfer the cell lysates to the hybridization plate containing the capture beads.

-

Incubate the plate overnight at 54°C with shaking to allow for hybridization of the target mRNA to the capture beads and the bDNA pre-amplifier probes.

-

Wash the beads to remove unbound material.

-

Perform a series of signal amplification steps by incubating the beads with bDNA amplifiers and label probes.

-

Add the Streptavidin-Phycoerythrin (SAPE) detection reagent.

-

Read the plate on a Luminex instrument to quantify the median fluorescence intensity (MFI) for each gene.

-

Normalize the MFI of MYC to the MFI of a housekeeping gene and plot the results against the inhibitor concentration to determine the EC50 value.

Isothermal Titration Calorimetry (ITC)

ITC was used to confirm the direct binding of this compound to the CBP bromodomain and to determine the thermodynamic parameters of this interaction.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein (CBP bromodomain) in the calorimeter cell. The resulting heat changes are measured and used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

-

Purified CBP bromodomain protein

-

This compound

-

Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

-

Isothermal titration calorimeter

Procedure:

-

Dialyze the CBP bromodomain protein extensively against the ITC buffer.

-

Dissolve this compound in the final dialysis buffer.

-

Degas both the protein and ligand solutions.

-

Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

-

Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes.

-

Integrate the heat-flow peaks for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

X-ray Crystallography

Co-crystallization of this compound with the CBP bromodomain was performed to elucidate the structural basis of its potent and selective inhibition.

Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex. This information is invaluable for understanding the specific molecular interactions that govern binding and for guiding further drug design efforts.

Procedure:

-

Co-crystallize the CBP bromodomain with an excess of this compound using a suitable crystallization method (e.g., vapor diffusion).

-

Cryo-protect the resulting crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement.

-

Refine the structural model and analyze the protein-ligand interactions.

The co-crystal structure of this compound in the CBP bromodomain (PDB code: 5I8G) revealed that the benzodiazepinone core recapitulates the key hydrogen bonding interactions with Asn1168 and a conserved water molecule, while the substituted indazole fills a hydrophobic pocket, explaining the compound's high affinity.[1]

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the bromodomains of CBP and EP300. Its discovery through a systematic fragment-based approach and its subsequent validation in biochemical and cellular assays have provided the research community with a valuable tool to investigate the biological roles of these important epigenetic regulators. The detailed experimental protocols and pathway diagrams presented in this guide are intended to support further research into the therapeutic potential of targeting the CBP/EP300 bromodomains in cancer and other diseases.

References

- 1. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

Investigating the Biological Functions of CBP/EP300 with CPI-637: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The homologous proteins CREB-binding protein (CBP) and p300 (EP300) are critical transcriptional co-activators that play a central role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Their dysfunction is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. CPI-637 is a potent and selective small-molecule inhibitor of the CBP/EP300 bromodomains, which are essential for recognizing acetylated lysine residues on histones and other proteins, thereby facilitating gene transcription. This technical guide provides a comprehensive overview of the biological functions of CBP/EP300 and the utility of this compound as a chemical probe to investigate these functions. We present detailed experimental protocols, quantitative data on the inhibitor's activity, and visual representations of the key signaling pathways involved to empower researchers in their exploration of CBP/EP300 biology and the therapeutic potential of its inhibition.

The Central Role of CBP/EP300 in Cellular Function

CREB-binding protein (CBP) and its paralog p300 are large, multi-domain proteins that function as transcriptional co-activators. They do not bind to DNA directly but are recruited to gene promoters and enhancers by interacting with a vast array of transcription factors. Their primary function is to modulate gene expression through two main mechanisms:

-

Histone Acetyltransferase (HAT) Activity: CBP/EP300 possess intrinsic histone acetyltransferase (HAT) activity, which catalyzes the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more relaxed chromatin structure that is accessible to the transcriptional machinery. A key histone mark deposited by CBP/EP300 is the acetylation of lysine 27 on histone H3 (H3K27ac), which is a hallmark of active enhancers and promoters.

-

Scaffolding and Recruitment: CBP/EP300 act as molecular scaffolds, recruiting other components of the basal transcriptional machinery, including RNA polymerase II, to initiate and elongate transcription.

Due to their multifaceted roles, CBP/EP300 are integral to the regulation of numerous signaling pathways critical for cellular homeostasis. Dysregulation of CBP/EP300 activity is a common feature in various cancers, where they can contribute to oncogenesis by promoting the expression of genes involved in proliferation and survival, such as the MYC proto-oncogene.[1][2]

This compound: A Selective Probe for CBP/EP300 Bromodomains

This compound is a potent and selective inhibitor of the bromodomains of CBP and EP300.[3][4] The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues. By occupying the acetyl-lysine binding pocket of the CBP/EP300 bromodomains, this compound prevents their recruitment to acetylated chromatin, thereby inhibiting the transcription of target genes.[2]

Mechanism of Action

The mechanism of action of this compound involves the competitive inhibition of the CBP/EP300 bromodomains. This prevents the "reading" of the histone code, specifically the recognition of acetylated lysine marks that are critical for the recruitment and stabilization of the transcriptional machinery at gene regulatory elements.

Quantitative Activity of this compound

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC50 (μM) | Reference |

| CBP | TR-FRET | 0.03 | [3][4] |

| EP300 | TR-FRET | 0.051 | [3][4] |

| BRD4 (BD1) | TR-FRET | 11.0 | [3] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | Value (μM) | Reference |

| HEK293 | BRET | EC50 | 0.3 | [3] |

| AMO-1 | QuantiGene Plex | EC50 (MYC expression) | 0.60 | [4] |

| LNCaP | CellTiter-Glo | IC50 (antiproliferative) | 0.65 | [3] |

| CWR22Rv1 | CellTiter-Glo | IC50 (antiproliferative) | 3.13 | [3] |

| LNCaP C4-2B | CellTiter-Glo | IC50 (antiproliferative) | 3.35 | [3] |

Impact of this compound on Key Signaling Pathways

By inhibiting CBP/EP300, this compound can modulate the activity of several critical signaling pathways implicated in cancer and other diseases.

Wnt/β-catenin Signaling Pathway

CBP/EP300 act as co-activators for β-catenin, a key effector of the Wnt signaling pathway.[1][5][6] In the nucleus, β-catenin complexes with TCF/LEF transcription factors to drive the expression of target genes involved in proliferation and cell fate determination. CBP/EP300 are recruited to these complexes and are essential for their transcriptional activity. Inhibition of CBP/EP300 with this compound can therefore attenuate Wnt/β-catenin signaling.

p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis in response to cellular stress.[1][2][7] CBP/EP300 acetylate p53, which enhances its stability and transcriptional activity.[1] By inhibiting CBP/EP300, this compound can potentially modulate the p53 response, although the context-dependent nature of this interaction requires further investigation.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and immunity.[1][8][9] CBP/EP300 act as co-activators for the p65 (RelA) subunit of NF-κB, enhancing its transcriptional activity.[10] Inhibition of CBP/EP300 with this compound can suppress the expression of NF-κB target genes, suggesting a potential therapeutic application in inflammatory diseases.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological functions of CBP/EP300 using this compound.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for CBP/EP300 Bromodomain Inhibition

This assay measures the direct binding of this compound to the CBP or EP300 bromodomain.

Materials:

-

CBP or EP300 bromodomain protein (GST-tagged or His-tagged)

-

Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac)

-

Europium-labeled anti-GST or anti-His antibody (Donor)

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100

-

This compound stock solution (in DMSO)

-

384-well low-volume white plates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 384-well plate, add 5 µL of diluted this compound or vehicle (DMSO in assay buffer) to the appropriate wells.

-

Add 10 µL of a solution containing the CBP or EP300 bromodomain protein and the Europium-labeled antibody in assay buffer.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 5 µL of a solution containing the biotinylated H4K16ac peptide and Streptavidin-APC in assay buffer.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal on a plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).

-

Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the effect of this compound on cell proliferation and viability.[11][12]

Materials:

-

Cells of interest (e.g., LNCaP, AMO-1)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to attach overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.

QuantiGene Plex Assay for MYC Gene Expression

This assay quantifies the effect of this compound on the expression of the MYC oncogene.

Materials:

-

AMO-1 cells or other relevant cell line

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

QuantiGene Plex Assay Kit (including lysis mixture, probe sets, and amplification reagents)

-

Luminex instrument

Procedure:

-

Plate cells and treat with a dose titration of this compound for the desired time (e.g., 6 hours).[4]

-

Lyse the cells according to the QuantiGene Plex protocol to release the RNA.

-

Incubate the cell lysate with the target-specific probe set (including probes for MYC and housekeeping genes) and capture beads overnight.

-

The following day, perform the signal amplification steps by sequentially hybridizing the pre-amplifier, amplifier, and label probe.

-

Acquire the data on a Luminex instrument.

-

Normalize the MYC expression data to the housekeeping genes.

-

Plot the normalized MYC expression against the logarithm of the this compound concentration to determine the EC50 value.

Western Blot for H3K27ac Levels

This method is used to quantify changes in the global levels of H3K27 acetylation upon treatment with this compound.

Materials:

-

Cells treated with this compound or vehicle

-

RIPA buffer with protease and phosphatase inhibitors

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-H3K27ac and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration.

-

Prepare protein lysates in Laemmli sample buffer and denature by heating.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-H3K27ac antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.

-

Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal.

Conclusion and Future Directions

This compound is a valuable tool for dissecting the complex biological roles of CBP/EP300. Its high potency and selectivity for the bromodomains of these co-activators allow for the precise interrogation of their functions in gene regulation and signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of targeting CBP/EP300 in cancer and other diseases. Future investigations could focus on identifying the full spectrum of genes regulated by the CBP/EP300 bromodomains in different cellular contexts, exploring the synergistic effects of this compound with other anti-cancer agents, and further elucidating its impact on the tumor microenvironment. While no clinical trials for this compound have been publicly disclosed, the continued investigation of this and other CBP/EP300 inhibitors holds significant promise for the development of novel epigenetic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromatin Immunoprecipitation (ChIP) to Assess Histone Marks in Auxin-treated Arabidopsis thaliana Inflorescence Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved ChIP Sequencing for H3K27ac Profiling and Super-Enhancer Analysis Assisted by Fluorescence-Activated Sorting of Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. artyomovlab.wustl.edu [artyomovlab.wustl.edu]

- 7. researchgate.net [researchgate.net]

- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TR [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. shiksha.com [shiksha.com]

- 12. clc.gov.in [clc.gov.in]

The Impact of CPI-637 on Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-637 is a potent and selective small molecule inhibitor of the bromodomains of the paralogous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). By targeting the "reader" domain of these crucial histone acetyltransferases (HATs), this compound disrupts the recognition of acetylated lysine residues on histones and other proteins, thereby modulating gene expression. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on histone acetylation, and its downstream effects on cellular signaling. Detailed experimental protocols for assessing these effects are provided, along with visualizations of the relevant pathways and workflows.

Introduction to this compound and its Target

This compound is a benzodiazepinone-based compound that exhibits high-affinity binding to the bromodomains of CBP and EP300.[1][2] These two proteins are critical epigenetic regulators that function as histone acetyltransferases, transferring acetyl groups to lysine residues on histone tails. This process, known as histone acetylation, is a key mechanism for regulating chromatin structure and gene expression. Acetylation of histones neutralizes their positive charge, leading to a more relaxed chromatin structure that is permissive for transcription.

CBP and p300 are large, multi-domain proteins that, in addition to their catalytic HAT domain, contain a bromodomain that specifically recognizes and binds to acetylated lysine residues.[3] This "read/write" mechanism allows for the propagation and maintenance of histone acetylation marks.[4] By inhibiting the bromodomain, this compound disrupts this recognition process, thereby interfering with the recruitment and stabilization of CBP/p300 at specific genomic loci.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP and EP300 bromodomains. This prevents these proteins from "reading" the epigenetic landscape and localizing to regions of active transcription. The primary consequence of this inhibition is the disruption of the transcriptional programs regulated by CBP/p300.

While this compound does not directly inhibit the catalytic HAT activity of CBP/p300, its interference with the bromodomain's reader function can lead to a reduction in histone acetylation at specific genomic locations. Studies with other CBP/EP300 bromodomain inhibitors have shown a moderate decrease in global histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters.[5][6]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data for this compound and the observed effects of related CBP/EP300 bromodomain inhibitors on histone acetylation.

Table 1: Biochemical and Cellular Activity of this compound

| Target/Process | Assay Type | Value | Cell Line | Reference |

| CBP Bromodomain | TR-FRET | IC50: 0.03 µM | - | [1][2] |

| EP300 Bromodomain | TR-FRET | IC50: 0.051 µM | - | [1][2] |

| BRD4 BD1 | TR-FRET | IC50: >10 µM | - | [1][2] |

| MYC Expression | Gene Expression | EC50: 0.60 µM | AMO-1 | [1][2] |

Table 2: Effects of CBP/EP300 Bromodomain Inhibitors on Histone Acetylation (Data from related compounds)

| Compound | Histone Mark | Method | Change | Cell Line | Reference |

| SGC-CBP30 | H3K27ac | Western Blot | Moderate Decrease | Human Fibroblasts | [6] |

| I-CBP112 | H3K27ac | Western Blot | Moderate Decrease | Human Fibroblasts | [6] |

Note: Direct quantitative data for the effect of this compound on histone acetylation levels from Western blot, ChIP-seq, or mass spectrometry is not yet widely available in the public domain. The data presented here for SGC-CBP30 and I-CBP112, which are also CBP/EP300 bromodomain inhibitors, suggest a likely similar effect for this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CBP/EP300 Inhibition

The following diagram illustrates the proposed signaling pathway affected by this compound. Inhibition of the CBP/EP300 bromodomain leads to a disruption of transcription at target genes, such as MYC.

Experimental Workflow for Assessing this compound's Impact

The following diagram outlines a typical experimental workflow to investigate the effects of this compound on histone acetylation and gene expression.

Detailed Experimental Protocols

Western Blot for Histone Acetylation

This protocol describes the detection of histone acetylation levels by Western blotting.

-

Cell Lysis and Protein Extraction:

-

Treat cells with this compound or DMSO vehicle control for the desired time and concentration.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Sonicate the lysate to shear DNA and ensure complete lysis.

-

Centrifuge to pellet cell debris and collect the supernatant containing total protein.

-

Determine protein concentration using a BCA or Bradford assay.[7]

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins on a 15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K27ac) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the acetylated histone band to the total histone band.[7]

-

Chromatin Immunoprecipitation (ChIP) for H3K27ac

This protocol outlines the procedure for performing ChIP to assess the levels of H3K27ac at specific genomic loci.

-

Cross-linking and Chromatin Preparation:

-

Treat cells with this compound or DMSO.

-

Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.

-

Centrifuge to remove insoluble debris.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G agarose or magnetic beads.

-

Incubate a portion of the chromatin with an anti-H3K27ac antibody overnight at 4°C. A no-antibody or IgG control should be included.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and DNA Purification:

-

Analysis (ChIP-qPCR or ChIP-seq):

Mass Spectrometry for Histone Modification Analysis

This protocol provides an overview of a bottom-up proteomics approach to quantify global changes in histone modifications.[5][10]

-

Histone Extraction:

-

Isolate nuclei from this compound or DMSO-treated cells.

-

Extract histones from the nuclei using an acid extraction method (e.g., with sulfuric acid).

-

Precipitate the histones with trichloroacetic acid (TCA).

-

-

Sample Preparation for Mass Spectrometry:

-

Derivatize the extracted histones with propionic anhydride to block lysine and N-terminal amines.

-

Digest the derivatized histones into peptides using trypsin.

-

Perform a second derivatization of the newly generated peptide N-termini.

-

Desalt the resulting peptides using C18 spin columns.[10]

-

-

LC-MS/MS Analysis:

-

Separate the peptides by reverse-phase liquid chromatography (LC).

-

Analyze the eluted peptides by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Identify and quantify the relative abundance of different histone peptides and their post-translational modifications using specialized software.

-

Compare the abundance of specific acetylated peptides between this compound and control samples to determine the global impact on histone acetylation.[10]

-

Conclusion

This compound is a valuable tool for probing the function of CBP/EP300 bromodomains in regulating gene expression. Its mechanism of action, through the inhibition of acetyl-lysine recognition, provides a distinct approach to modulating the activity of these critical coactivators compared to direct HAT inhibitors. While direct quantitative data on the global and site-specific effects of this compound on histone acetylation are still emerging, the available information on related compounds suggests a likely reduction in key acetylation marks such as H3K27ac. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to further investigate the intricate role of this compound and the broader implications of CBP/EP300 bromodomain inhibition in health and disease.

References

- 1. embopress.org [embopress.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interplay of bromodomain and histone acetylation in the regulation of p300-dependent genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Chromatin Immunoprecipitation Sequencing (ChIP-seq) [bio-protocol.org]

- 9. Improved ChIP Sequencing for H3K27ac Profiling and Super-Enhancer Analysis Assisted by Fluorescence-Activated Sorting of Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The chemical structure and properties of CPI-637

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-637 is a potent and selective small molecule inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). By competitively binding to the acetyl-lysine binding pocket of these bromodomains, this compound disrupts the recruitment of CBP/p300 to chromatin, thereby modulating the expression of key oncogenes, including MYC. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and in vitro activity of this compound, supported by detailed experimental protocols and data presented for clarity and reproducibility.

Chemical Structure and Physicochemical Properties

This compound is a benzodiazepinone derivative with the following chemical structure:

(4R)-1,3,4,5-tetrahydro-4-methyl-6-[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-indazol-5-yl]-2H-1,5-benzodiazepin-2-one

A 2D representation of the chemical structure of this compound is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1884712-47-3 | [1] |

| Molecular Formula | C₂₂H₂₂N₆O | [2] |

| Molecular Weight | 386.45 g/mol | [2] |

| Solubility | DMSO: 26-27 mg/mL (67.27-69.86 mM) | [1] |

Mechanism of Action

This compound functions as a competitive inhibitor of the bromodomains of CBP and p300. These proteins are critical transcriptional coactivators that play a central role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity and by acting as scaffolds for the assembly of transcriptional machinery.[3]

The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for anchoring CBP/p300 to chromatin at specific gene loci, leading to histone acetylation and transcriptional activation.[3]

By occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomains, this compound prevents their engagement with acetylated histones, thereby displacing them from chromatin. This leads to a reduction in histone acetylation at target gene promoters and a subsequent downregulation of gene expression.[3] One of the key downstream effects of this compound is the inhibition of MYC gene expression, a critical oncogene implicated in a wide range of human cancers.[1][3]

dot

Caption: Signaling pathway of this compound action.

In Vitro Potency and Selectivity

The inhibitory activity of this compound has been characterized using various in vitro assays, demonstrating its high potency for CBP/p300 and selectivity against other bromodomain-containing proteins.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC₅₀ (µM) | Reference |

| CBP | TR-FRET | 0.030 | [1] |

| EP300 | TR-FRET | 0.051 | [1] |

| BRD4 | TR-FRET | >10 | [3] |

| BRD9 | TR-FRET | Substantial biochemical activity | [1] |

Table 3: Cellular Activity of this compound

| Effect | Cell Line | Assay Type | EC₅₀ (µM) | Reference |

| MYC Expression Inhibition | AMO-1 | QuantiGene Plex | 0.60 | [1] |

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the direct binding of this compound to the bromodomains of CBP and EP300. The principle involves the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. Inhibition of the protein-ligand interaction by a test compound results in a decrease in the FRET signal.

Materials:

-

Recombinant human CBP or EP300 bromodomain protein

-

Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)

-

Europium-labeled streptavidin (donor)

-

APC-labeled anti-6xHis antibody (acceptor)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

This compound stock solution in DMSO

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the recombinant bromodomain protein and the biotinylated H4K8ac peptide to the wells of the microplate.

-

Add the this compound dilutions to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Add a mixture of Europium-labeled streptavidin and APC-labeled anti-6xHis antibody to each well.

-

Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC₅₀ value.

dot

Caption: Workflow for the TR-FRET assay.

MYC Expression Assay (QuantiGene Plex)

This assay quantifies the effect of this compound on the expression of the MYC gene in a cellular context. The QuantiGene Plex assay is a hybridization-based method that allows for the direct measurement of RNA transcripts without the need for RNA purification or enzymatic amplification.

Materials:

-

AMO-1 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution in DMSO

-

QuantiGene Plex Assay Kit (including lysis mixture, probe sets, and detection reagents)

-

96-well cell culture plates

-

Luminex-based detection system

Procedure:

-

Seed AMO-1 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells directly in the wells using the lysis mixture provided in the QuantiGene Plex kit.

-

Transfer the cell lysates to a hybridization plate containing the MYC-specific probe set.

-

Incubate the plate to allow for hybridization of the target RNA to the capture and label probes.

-

Wash the plate to remove unbound probes and lysates.

-

Add the pre-amplifier, amplifier, and label probe reagents sequentially, with wash steps in between, to amplify the signal.

-

Add the streptavidin-phycoerythrin (SAPE) conjugate and incubate.

-

Read the plate on a Luminex instrument to quantify the median fluorescence intensity (MFI) for each well.

-

Normalize the MFI values to a housekeeping gene and plot the results against the compound concentration to determine the EC₅₀ value.[1]

dot

Caption: Workflow for the MYC expression assay.

Conclusion

This compound is a valuable research tool for investigating the biological roles of CBP/p300 bromodomains and their involvement in disease, particularly in cancers driven by MYC overexpression. Its high potency and selectivity make it a suitable probe for cellular and in vitro studies. Further investigation into its in vivo pharmacokinetic and pharmacodynamic properties will be crucial for its potential development as a therapeutic agent. This guide provides a foundational understanding of this compound's chemical and biological characteristics, along with detailed experimental procedures to facilitate its use in research settings.

References

An In-depth Technical Guide to CPI-637: A Chemical Probe for Bromodomain Research

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CPI-637, a potent and selective chemical probe for the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). This document details its biochemical and cellular activities, mechanism of action, selectivity profile, and key experimental protocols.

Introduction to this compound

This compound is a cell-active benzodiazepinone-based inhibitor targeting the bromodomains of CBP and EP300.[1][2] These two proteins are critical epigenetic regulators and transcriptional coactivators that play a central role in numerous cellular processes, including cell proliferation, differentiation, and DNA damage repair.[2][3][4] They function, in part, by recognizing acetylated lysine residues on histones and other proteins via their single bromodomain, which recruits the transcriptional machinery to target genes.[2][3] this compound was developed through fragment-based screening to provide a selective tool for studying the biological consequences of inhibiting CBP/EP300 bromodomain function without affecting their other domains, such as the histone acetyltransferase (HAT) domain.[2]

Biochemical and Cellular Activity

This compound demonstrates high potency against CBP and EP300 in biochemical assays and effectively engages its target in cellular contexts.[2] The quantitative data for its activity and selectivity are summarized below.

Table 1: In Vitro Biochemical Potency of this compound

| Target | Assay Type | Metric | Value (μM) | Reference |

| CBP | TR-FRET | IC₅₀ | 0.030 | [1][5][6] |

| EP300 | TR-FRET | IC₅₀ | 0.051 | [1][5] |

| CBP | Isothermal Titration Calorimetry (ITC) | Kd | 0.031 | [2] |

Table 2: Cellular Activity and Selectivity of this compound

| Target/Process | Cell Line | Assay Type | Metric | Value (μM) | Reference |

| CBP Engagement | HEK293 | BRET | EC₅₀ | 0.3 | [2][5][7] |

| MYC Expression Inhibition | AMO-1 | QuantiGene Plex | EC₅₀ | 0.60 | [1][2][7] |

| BRD4 (BD1) Off-Target | N/A | TR-FRET | IC₅₀ | 11.0 | [5][7][8] |

| BRD9 Off-Target | N/A | TR-FRET | IC₅₀ | 0.73 | [6][9] |

Mechanism of Action

CBP and EP300 act as scaffolds, recruiting transcriptional machinery to specific gene loci by binding to acetylated lysine (AcK) residues on histone tails through their bromodomains. This interaction is a key step in activating gene expression for targets such as the MYC oncogene.[2][3]

This compound functions as a competitive inhibitor. It occupies the acetyl-lysine binding pocket of the CBP/EP300 bromodomain, preventing the recognition of acetylated histones.[2] This disruption blocks the recruitment of the transcriptional apparatus, leading to the downregulation of target gene expression.[2]

Caption: Mechanism of this compound action on gene transcription.

Selectivity Profile

A critical feature of a chemical probe is its selectivity. This compound was designed to be highly selective for CBP/EP300 over other bromodomain families, particularly the Bromodomain and Extra-Terminal domain (BET) family (e.g., BRD4). It displays over 700-fold selectivity for CBP over BRD4.[2][8] While highly selective across most bromodomains, this compound does exhibit some biochemical activity against BRD9 (IC₅₀ = 0.73 μM).[6][9] Researchers should consider this off-target activity when designing experiments, although inhibition of BRD9 has not been shown to produce a pronounced cellular phenotype in all contexts.[2] The inactive enantiomer of this compound shows a >200-fold loss in potency, making it a suitable negative control for experiments.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research.

5.1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay is used to measure the ability of this compound to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.

-

Principle: The assay relies on the energy transfer between a donor fluorophore (e.g., Europium-conjugated antibody) bound to a tagged bromodomain and an acceptor fluorophore (e.g., APC-conjugated peptide) when in close proximity. Inhibition by this compound disrupts this proximity, leading to a decrease in the FRET signal.

-

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Add recombinant CBP or EP300 bromodomain protein (tagged, e.g., with GST) and a biotinylated, acetylated histone peptide (e.g., H3K18ac) to the wells of a microplate.

-

Add serial dilutions of this compound (typically in DMSO, final concentration ≤1%) to the wells.

-

Incubate for 30 minutes at room temperature to allow for compound binding.

-

Add the detection reagents: Europium-labeled anti-GST antibody and streptavidin-conjugated Allophycocyanin (APC).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at both donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor emission and plot against the concentration of this compound to determine the IC₅₀ value.

-

5.2. Cellular MYC Expression Assay

This assay validates the target engagement of this compound in a cellular context by measuring the downregulation of a known target gene, MYC.[1][2]

-

Principle: this compound's inhibition of CBP/EP300 in cells leads to decreased MYC transcription. This change in mRNA levels is quantified using a sensitive gene expression analysis method.

-

Protocol:

-

Cell Culture: Plate AMO-1 multiple myeloma cells at a density of 20,000 cells/well in 96-well plates using Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal calf serum.[1]

-

Compound Treatment: Prepare a dose titration of this compound, typically starting from a top concentration of 5 or 10 μM. Treat the cells with the compound dilutions.

-

Incubation: Incubate the treated cells for 6 hours at 37°C in a CO₂ incubator.[1]

-

Cell Lysis: After incubation, lyse the cells directly in the wells according to the protocol of the chosen gene expression analysis kit.

-

Gene Expression Analysis: Process the cell lysates for analysis using the QuantiGene Plex assay. This method captures target mRNA molecules for signal amplification and detection.[1]

-

Data Acquisition: Collect data using a Luminex instrument (e.g., MAGPIX).[1]

-

Data Analysis: Normalize the MYC gene expression data to housekeeping genes (e.g., GAPDH, PPIB).[2] Plot the normalized expression against the log of this compound concentration to calculate the EC₅₀ value.

-

Caption: Workflow for the cellular MYC expression assay.

5.3. Bioluminescence Resonance Energy Transfer (BRET) Assay

This cellular assay provides a direct measure of target engagement by assessing the disruption of the CBP bromodomain-histone interaction inside living cells.[2]

-

Principle: The assay uses a NanoLuc luciferase-tagged CBP bromodomain as the BRET donor and a HaloTag-labeled histone H3.3 as the acceptor. When these two proteins interact, energy is transferred from the donor to the acceptor upon addition of the luciferase substrate. This compound enters the cell and disrupts this interaction, causing a loss of BRET signal.[2]

-

Protocol:

-

Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the NanoLuc-CBP bromodomain fusion protein and the HaloTag-Histone H3.3 fusion protein.

-

Cell Plating: Plate the transfected cells in a 96-well, white-bottom plate.

-

Compound Treatment: Add serial dilutions of this compound to the cells and incubate overnight.

-

Reagent Addition: Add the HaloTag NanoBRET 618 Ligand (the acceptor fluorophore) and allow it to equilibrate. Subsequently, add the NanoLuc luciferase substrate.

-

Signal Measurement: Immediately measure the donor emission (e.g., ~450 nm) and acceptor emission (e.g., ~610 nm) using a luminometer capable of filtering wavelengths.

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the this compound concentration to determine the cellular EC₅₀.

-

Caption: Principle of the cellular BRET target engagement assay.

Conclusion

This compound is a high-quality chemical probe for investigating the biological functions of CBP and EP300 bromodomains. Its high potency, demonstrated cellular activity, and well-characterized selectivity profile make it an invaluable tool for the research community. When used alongside its inactive enantiomer as a negative control and with careful consideration of its minor off-target activity on BRD9, this compound can yield robust and reliable insights into the roles of CBP/EP300 in health and disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target gene context influences the transcriptional requirement for the KAT3 family of CBP and p300 histone acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. apexbt.com [apexbt.com]

- 8. This compound | CBP/p300 inhibitor | Probechem Biochemicals [probechem.com]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

The Selectivity Profile of CPI-637: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of CPI-637, a potent and selective inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). Understanding the precise selectivity of this compound is critical for its application as a chemical probe and for the development of therapeutics targeting epigenetic pathways.

Core Mechanism of Action

This compound is a benzodiazepinone-based compound that competitively binds to the acetyl-lysine binding pocket of the CBP and EP300 bromodomains.[1][2] This inhibition prevents the recruitment of these coactivators to acetylated histones and other proteins, thereby modulating gene transcription. A key downstream effect of CBP/EP300 inhibition by this compound is the suppression of the expression of oncogenes such as MYC.[3][4][5]

Data Presentation: Quantitative Selectivity Profile

The following table summarizes the in vitro biochemical and cellular activities of this compound against its primary targets and key off-targets. The data is compiled from various assays, providing a comprehensive view of the inhibitor's selectivity.

| Target | Assay Type | Metric | Value (µM) | Selectivity vs. CBP |

| CBP | TR-FRET (Biochemical) | IC50 | 0.030 | 1x |

| EP300 | TR-FRET (Biochemical) | IC50 | 0.051 | 1.7x |

| CBP | BRET (Cellular) | EC50 | 0.3 | - |

| BRD9 | TR-FRET (Biochemical) | IC50 | 0.73 | ~24x |

| BRD4 (BD1) | TR-FRET (Biochemical) | IC50 | 11.0 | >360x |

| MYC Expression | QuantiGene Plex (Cellular) | EC50 | 0.60 | - |

Data sourced from multiple references.[3][4][6][7][8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard industry practices and published research.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Biochemical Assay

This assay quantitatively measures the binding of this compound to isolated bromodomain proteins.

Principle: The assay measures the disruption of the interaction between a terbium-labeled donor molecule bound to the bromodomain and a dye-labeled acceptor molecule on an acetylated histone peptide. Inhibition of this interaction by this compound leads to a decrease in the FRET signal.[1][4]

Materials:

-

Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA (w/v), 0.01% Triton X-100 (v/v).[4]

-

GST-tagged CBP/EP300 Bromodomain: Recombinant protein.

-

Biotinylated Histone H4 Peptide (acetylated): Substrate.

-

Terbium-labeled anti-GST Antibody: Donor fluorophore.

-

Streptavidin-conjugated Dye: Acceptor fluorophore.

-

This compound: Test compound, serially diluted in DMSO.

-

384-well Plates: Low-volume, non-binding.

Procedure:

-

Add 5 µL of diluted terbium-labeled donor and 5 µL of diluted dye-labeled acceptor to each well.[1]

-

Add this compound at various concentrations to the test wells. Add DMSO vehicle to control wells.

-

Add 10 nM of the GST-tagged CBP or EP300 bromodomain protein to each well and incubate for 30 minutes at room temperature.[4]

-

Initiate the reaction by adding the biotinylated acetylated H4 peptide.

-

Incubate the plate for 120 minutes at room temperature, protected from light.[1]

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at approximately 340 nm.[1][10]

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and determine IC50 values from the dose-response curve.[1]

Bioluminescence Resonance Energy Transfer (BRET) Cellular Target Engagement Assay

This assay measures the ability of this compound to engage its target, CBP, within a live cellular environment.

Principle: The assay utilizes a NanoLuc luciferase-tagged CBP protein and a cell-permeable fluorescent tracer that binds to the CBP bromodomain. When the tracer binds to the NanoLuc-CBP fusion, BRET occurs. This compound competes with the tracer for binding, leading to a decrease in the BRET signal.[11]

Materials:

-

HEK293T cells: Or other suitable cell line.

-

Plasmid: Encoding for NanoLuc-CBP fusion protein.

-

Transfection Reagent: (e.g., FuGene HD).

-

Opti-MEM: Reduced serum medium.

-

NanoBRET Tracer: A cell-permeable fluorescent ligand for the CBP bromodomain.

-

NanoBRET Nano-Glo Substrate: For the luciferase.

-

This compound: Test compound.

-

384-well Plates: White, cell culture treated.

Procedure:

-

Transfect HEK293T cells with the NanoLuc-CBP plasmid DNA using a suitable transfection reagent and culture for 18-24 hours.[12]

-

Harvest the transfected cells and resuspend in Opti-MEM at a concentration of 2x10^5 cells/mL.[12]

-

Add serially diluted this compound to the assay plate.

-

Add the cell suspension to the plate.

-

Add the NanoBRET tracer to all wells.

-

Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[12]

-

Add the NanoBRET Nano-Glo Substrate.[12]

-

Read the plate within 20 minutes on a plate reader capable of measuring luminescence at 450 nm (donor) and 610 nm (acceptor).[12]

-

Calculate the BRET ratio (Emission at 610 nm / Emission at 450 nm) and determine EC50 values.[12]

QuantiGene Plex Assay for MYC Expression

This cellular assay quantifies the effect of this compound on the expression of the MYC gene.

Principle: This is a hybridization-based assay that uses branched DNA (bDNA) technology to amplify the signal from the target mRNA, allowing for direct quantification without RNA purification.[13]

Materials:

-

AMO-1 cells: Or other relevant cell line.[3]

-

Cell Lysis Buffer: Provided with the QuantiGene kit.

-

QuantiGene Plex Probe Set: Specific for the MYC gene and housekeeping genes.

-

Luminex Capture Beads: Coupled with gene-specific capture probes.

-

Signal Amplification Reagents: Pre-amplifier, Amplifier, and Label Probe.

-

Streptavidin-phycoerythrin (SAPE): For signal detection.

-

96-well Plates.

-

Luminex Instrument.

Procedure:

-

Plate AMO-1 cells (20,000 cells/well) and treat with a dose titration of this compound for 6 hours.[3]

-

Lyse the cells directly in the wells to release the RNA.[3][14]

-

Incubate the cell lysate overnight with the target-specific probe sets and Luminex capture beads.[13]

-

Wash the beads and perform sequential hybridization with the Pre-amplifier, Amplifier, and Label Probe to build the signal amplification tree.[13]

-

Add SAPE and incubate.

-

Read the plate on a Luminex instrument to quantify the median fluorescence intensity for each gene.[3]

-

Normalize the MYC gene expression to housekeeping genes and determine the EC50 value for MYC inhibition.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the mechanism and experimental evaluation of this compound.

Caption: this compound inhibits the CBP/EP300 bromodomain, blocking its recruitment to acetylated histones.

Caption: TR-FRET assay workflow for measuring this compound inhibition of bromodomain-peptide interaction.

Caption: Experimental workflow for determining the effect of this compound on MYC gene expression in cells.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a Potential Bifunctional Latency-Reversing Agent That Targets Both the BRD4 and TIP60 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]

- 12. eubopen.org [eubopen.org]

- 13. QuantiGene Plex Gene Expression Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Preliminary Research on CPI-637 in HIV Latency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistence of latent HIV-1 reservoirs in resting CD4+ T cells remains the primary obstacle to a cure for HIV/AIDS. While combination antiretroviral therapy (cART) can effectively suppress viral replication to undetectable levels, it does not eradicate these latent reservoirs. The "shock and kill" strategy aims to reactivate latent HIV-1, making the infected cells visible to the immune system and susceptible to antiretroviral drugs. This technical guide provides an in-depth overview of the preliminary research on CPI-637, a novel latency-reversing agent (LRA), and its potential role in this therapeutic approach.

This compound is a dual-target inhibitor that has shown promise in reactivating latent HIV-1 in vitro. It functions by inhibiting two key cellular proteins: Bromodomain-containing protein 4 (BRD4) and Tat-interactive protein 60 (TIP60). This dual mechanism of action offers a potentially more potent and synergistic approach to reversing HIV latency compared to single-target LRAs. This document summarizes the available quantitative data, details the experimental protocols used to evaluate this compound, and provides visualizations of the key signaling pathways involved.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on this compound's efficacy in reactivating latent HIV-1, its cytotoxicity, and its synergistic effects with other LRAs.

Table 1: Dose-Dependent Reactivation of Latent HIV-1 by this compound in J-Lat Cell Lines

| Cell Line | This compound Concentration (µM) | % GFP-Positive Cells (Mean ± SD) |

| J-Lat A2 | 0 (DMSO) | 1.2 ± 0.3 |

| 2.5 | 5.8 ± 0.7 | |

| 5 | 11.2 ± 1.1 | |

| 10 | 20.5 ± 2.1 | |

| 20 | 28.9 ± 2.5 | |

| J-Lat 10.6 | 0 (DMSO) | 0.8 ± 0.2 |

| 2.5 | 4.5 ± 0.6 | |

| 5 | 9.8 ± 1.0 | |

| 10 | 18.2 ± 1.9 | |

| 20 | 25.6 ± 2.3 |

Data adapted from Wang et al., 2021. J-Lat cells were treated with this compound for 48 hours, and the percentage of GFP-positive cells was measured by flow cytometry as an indicator of HIV-1 reactivation.

Table 2: Time-Dependent Reactivation of Latent HIV-1 by this compound (20 µM) in J-Lat Cell Lines

| Cell Line | Time (hours) | % GFP-Positive Cells (Mean ± SD) |

| J-Lat A2 | 0 | 1.1 ± 0.2 |

| 24 | 15.3 ± 1.6 | |

| 48 | 28.7 ± 2.9 | |

| 72 | 35.1 ± 3.6 | |

| J-Lat 10.6 | 0 | 0.9 ± 0.1 |

| 24 | 13.8 ± 1.4 | |

| 48 | 25.4 ± 2.5 | |

| 72 | 31.5 ± 3.2 |

Data adapted from Wang et al., 2021. J-Lat cells were treated with 20 µM this compound, and GFP expression was measured at the indicated time points.

Table 3: Reactivation of HIV-1 p24 Expression in ACH2 Cells by this compound

| This compound Concentration (µM) | p24 Antigen in Supernatant (pg/mL, Mean ± SD) |

| 0 (DMSO) | 50 ± 8 |

| 2.5 | 150 ± 20 |

| 5 | 320 ± 35 |

| 10 | 680 ± 70 |

| 20 | 1150 ± 120 |

Data adapted from Wang et al., 2021. ACH2 cells were treated with this compound for 48 hours, and the concentration of HIV-1 p24 antigen in the cell supernatant was quantified by ELISA.

Table 4: Cytotoxicity of this compound in J-Lat and ACH2 Cells

| Cell Line | This compound Concentration (µM) | Cell Viability (% of Control, Mean ± SD) |

| J-Lat A2 | 20 | 95 ± 5 |

| J-Lat 10.6 | 20 | 96 ± 4 |

| ACH2 | 20 | 94 ± 6 |

Data adapted from Wang et al., 2021. Cell viability was assessed using an MTT assay after 48 hours of treatment with 20 µM this compound.

Table 5: Synergistic Reactivation of Latent HIV-1 with this compound and Other LRAs

| Cell Line | Treatment | % HIV-1 Reactivation (Mean ± SD) | Synergy (Bliss Score) |

| J-Lat A2 | This compound (2 µM) | 6.5 ± 0.8 | N/A |

| Prostratin (0.5 µM) | 8.2 ± 1.0 | N/A | |

| This compound + Prostratin | 25.3 ± 2.9 | > 0 (Synergistic) | |

| ACH2 | This compound (2 µM) | 180 ± 25 (p24 pg/mL) | N/A |

| Prostratin (0.5 µM) | 250 ± 30 (p24 pg/mL) | N/A | |

| This compound + Prostratin | 850 ± 90 (p24 pg/mL) | > 0 (Synergistic) |

Data adapted from Wang et al., 2021. Cells were treated for 48 hours. HIV-1 reactivation was measured by GFP expression in J-Lat A2 cells and p24 antigen production in ACH2 cells. The Bliss independence model was used to determine synergy.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's effect on HIV latency.

1. Cell Culture and Reagents

-

Cell Lines:

-

J-Lat A2 and J-Lat 10.6 cells (Jurkat T cell lines latently infected with an HIV-1 provirus containing a GFP reporter gene).

-

ACH2 cells (a T-lymphocytic cell line chronically infected with a replication-competent strain of HIV-1).

-

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

Reagents:

-

This compound (MedChemExpress)

-

Prostratin (Sigma-Aldrich)

-

Dimethyl sulfoxide (DMSO, Sigma-Aldrich) as a vehicle control.

-

2. HIV-1 Reactivation Assay using Flow Cytometry

-

Objective: To quantify the reactivation of latent HIV-1 in J-Lat cells by measuring the expression of the GFP reporter gene.

-

Procedure:

-

Seed J-Lat A2 or J-Lat 10.6 cells in 48-well plates at a density of 5 x 10^5 cells/well.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the indicated time periods (e.g., 48 hours for dose-response, or at different time points for time-course experiments).

-

After treatment, harvest the cells and wash them with phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS containing 1% paraformaldehyde for fixation.

-

Analyze the percentage of GFP-positive cells using a flow cytometer (e.g., BD FACSCanto II).

-

Data analysis is performed using software such as FlowJo.

-

3. HIV-1 p24 Antigen ELISA

-

Objective: To measure the production of the HIV-1 p24 capsid protein in the supernatant of latently infected cells as an indicator of viral reactivation.

-

Procedure:

-

Seed ACH2 cells in 96-well plates at a density of 5 x 10^5 cells/well.

-

Treat the cells with different concentrations of this compound or DMSO for 48 hours.

-

After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercially available HIV-1 p24 ELISA kit (e.g., XpressBio, Abcam) following the manufacturer's instructions.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the p24 concentration based on a standard curve generated with recombinant p24 antigen.

-

4. Real-Time Quantitative PCR (RT-qPCR) for HIV-1 Gene Expression

-

Objective: To measure the levels of HIV-1 RNA transcripts in latently infected cells following treatment with this compound.

-

Procedure:

-

Treat ACH2 cells with various concentrations of this compound for 48 hours.

-

Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent, Invitrogen).

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit (e.g., PrimeScript RT Reagent Kit, TaKaRa).

-

Perform qPCR using SYBR Green master mix (e.g., SYBR Select Master Mix, TaKaRa) and primers specific for HIV-1 genes (e.g., gag, tat). Use primers for a housekeeping gene (e.g., GAPDH) for normalization.

-

Run the qPCR reaction on a real-time PCR system (e.g., LightCycler 480, Roche).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

5. Chromatin Immunoprecipitation (ChIP)-qPCR

-

Objective: To determine the occupancy of BRD4 and TIP60 at the HIV-1 Long Terminal Repeat (LTR) promoter.

-

Procedure:

-

Treat ACH2 cells with this compound (e.g., 20 µM) or DMSO for 48 hours.

-

Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Incubate the sheared chromatin with antibodies specific for BRD4 (e.g., Bethyl Laboratories, A301-985A) or TIP60 (e.g., Abcam, ab23953), or with a non-specific IgG as a control, overnight at 4°C.

-

Add protein A/G magnetic beads to immunoprecipitate the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads and reverse the cross-links by heating.

-

Purify the DNA using a DNA purification kit.

-

Perform qPCR using primers specific for the HIV-1 LTR promoter region.

-

Quantify the amount of immunoprecipitated DNA relative to the input DNA.

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of this compound in reversing HIV latency.

Caption: Mechanism of this compound in reversing HIV-1 latency.

Caption: Synergistic action of this compound and Prostratin.

Caption: Experimental workflow for evaluating this compound.

Conclusion

Preliminary research on this compound demonstrates its potential as a dual-target inhibitor for reversing HIV-1 latency. By inhibiting both BRD4 and TIP60, this compound effectively reactivates latent HIV-1 in vitro at concentrations that exhibit low cytotoxicity. Furthermore, its synergistic activity with other LRAs, such as the PKC agonist prostratin, suggests that combination therapies incorporating this compound could be a promising strategy for the "shock and kill" approach to HIV eradication.

The data and protocols presented in this technical guide provide a foundation for further investigation into the mechanisms of action and therapeutic potential of this compound. Future studies should focus on evaluating its efficacy and safety in primary cell models of HIV latency and ultimately in in vivo studies. A deeper understanding of its interaction with other cellular pathways and its long-term effects on the latent reservoir will be crucial for its development as a clinical candidate.

Methodological & Application

Application Notes and Protocols for CPI-637 in Cell Culture

Introduction

CPI-637 is a potent and selective small molecule inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] These proteins are lysine acetyltransferases that play a crucial role in regulating gene expression through the acetylation of histones and other transcription factors, including c-MYC and p53.[3] By binding to the acetyl-lysine binding pockets of CBP and EP300, this compound disrupts their ability to recognize acetylated histones, thereby modulating gene transcription.[3] This compound has demonstrated significant anti-proliferative effects in various cancer cell lines and has also been investigated as a latency-reversing agent for HIV-1 by targeting BRD4 and TIP60 proteins.[4][5]

Quantitative Data Summary

The following table summarizes the reported biochemical and cellular potencies of this compound against its primary targets and its effects in various cell lines.

| Target/Assay | Method | Value | Cell Line | Reference |

| CBP (Bromodomain) | TR-FRET | IC₅₀: 0.03 µM (30 nM) | - | [1][2][5][6] |

| BRET (Cellular) | EC₅₀: 0.3 µM | - | [2] | |

| Isothermal Titration Calorimetry | Kd: 0.031 µM | - | [3] | |

| EP300 (Bromodomain) | TR-FRET | IC₅₀: 0.051 µM (51 nM) | - | [1][2][6] |

| BRD4 (BD1) | TR-FRET | IC₅₀: 11.0 µM | - | [2] |

| BRD9 | TR-FRET | IC₅₀: 0.73 µM | - | [6] |

| MYC Expression Inhibition | QuantiGene Plex | EC₅₀: 0.60 µM | AMO-1 | [1][3][6] |

| Antiproliferative Activity | CellTiter-Glo | IC₅₀: 3.13 µM | CWR22Rv1 | [2] |

| Cell Proliferation Assay | IC₅₀: 0.65 µM | LNCaP | [5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell culture experiments.

Caption: Mechanism of this compound Action.

References

- 1. selleckchem.com [selleckchem.com]